"Glyoxal bis(diallyl acetal) chemical properties and structure"
"Glyoxal bis(diallyl acetal) chemical properties and structure"
An In-depth Technical Guide to Glyoxal (B1671930) bis(diallyl acetal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxal bis(diallyl acetal), also known as 1,1,2,2-tetrakis(allyloxy)ethane, is a versatile chemical compound with significant potential in polymer chemistry and organic synthesis. Its structure, featuring four allyl groups, makes it an effective cross-linking agent and a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and known applications, with a focus on presenting available technical data and outlining relevant experimental methodologies.
Chemical Structure and Identification
Glyoxal bis(diallyl acetal) is structurally characterized by a central ethane (B1197151) backbone with two geminal di(allyloxy) groups.
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IUPAC Name: 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene[1][2]
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Synonyms: 1,1,2,2-Tetrakis(allyloxy)ethane, Tetraallyloxyethane[3][4]
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Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of Glyoxal bis(diallyl acetal). The data is primarily sourced from chemical suppliers and databases.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 155-160 °C at 25 mmHg | [1][5][6][7] |
| Density | 1.001 g/mL at 25 °C | [1][5][6][7] |
| Refractive Index (n20/D) | 1.4556 | [1][5][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5][7] |
| Purity | > 90.0 % (GC) | [1] |
Synthesis
Glyoxal bis(diallyl acetal) is synthesized via the acid-catalyzed acetalization of glyoxal with diallyl alcohol. This reaction involves the nucleophilic addition of four equivalents of diallyl alcohol to the two carbonyl groups of glyoxal.
Logical Relationship: Synthesis Pathway
Caption: Acid-catalyzed synthesis of Glyoxal bis(diallyl acetal).
Experimental Protocol (General)
Materials:
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Glyoxal (40% aqueous solution)
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Diallyl alcohol
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Anhydrous solvent (e.g., toluene (B28343) or cyclohexane (B81311) for azeotropic water removal)
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Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ion-exchange resin)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Sodium bicarbonate solution (saturated)
Procedure:
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Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The flask is charged with a 40% aqueous solution of glyoxal and an excess of diallyl alcohol (a molar ratio of at least 15:1 alcohol to glyoxal is suggested for similar reactions).[9] The anhydrous solvent is added to facilitate azeotropic removal of water.
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Catalyst Addition: A catalytic amount of the acid catalyst is added to the reaction mixture.
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Reaction: The mixture is heated to reflux. Water is continuously removed from the reaction via the Dean-Stark trap. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed or the reaction reaches equilibrium.
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Work-up: The reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
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Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Glyoxal bis(diallyl acetal).
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Glyoxal bis(diallyl acetal) is not widely available in the public domain. However, the expected spectral features can be predicted based on its structure.
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¹H NMR: Expected signals would include multiplets for the vinyl protons (=CH- and =CH₂), a multiplet for the methine protons (-O-CH-O-), and a doublet for the allylic methylene (B1212753) protons (-O-CH₂-).
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¹³C NMR: Expected signals would include peaks in the alkene region for the vinyl carbons, a peak for the acetal (B89532) carbon (-O-CH-O-), and a peak for the allylic methylene carbon. Acetal carbons typically appear in the 90-100 ppm range.
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IR Spectroscopy: Key absorption bands would be expected for C=C stretching of the allyl groups, C-H stretching (alkene and alkane), and strong C-O stretching of the acetal linkages.
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Mass Spectrometry: The molecular ion peak [M]⁺ at m/z = 254.32 would be expected. Fragmentation would likely involve the loss of allyloxy groups.
Applications and Reactivity
Glyoxal bis(diallyl acetal) is primarily used as a cross-linking agent in polymer chemistry.[4] The four terminal allyl groups can participate in polymerization reactions, such as thiol-ene reactions or free-radical polymerization, to form a cross-linked network. This is particularly useful for modifying polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose.
Experimental Workflow: Polymer Cross-linking
Caption: General workflow for cross-linking a polymer with Glyoxal bis(diallyl acetal).
Safety and Handling
Glyoxal bis(diallyl acetal) is classified as harmful if swallowed or in contact with skin.[5][7][8]
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin)[5][7]
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Precautionary Statements: P264, P280, P301 + P312, P302 + P352 + P312, P362 + P364, P501[5][7]
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or a fume hood.[5][7]
Conclusion
Glyoxal bis(diallyl acetal) is a chemical intermediate with established utility as a cross-linking agent. While detailed characterization and specific synthetic protocols are not extensively documented in publicly accessible literature, its fundamental properties and general synthesis are understood. This guide provides a consolidated resource for researchers interested in the application and study of this compound, forming a basis for further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101676252A - Method for preparing acetal by using glyoxal - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chembk.com [chembk.com]
- 5. Study of the Crosslinking of PVA with Glyoxal in LbL Nanocomposites [scirp.org]
- 6. Glyoxal [webbook.nist.gov]
- 7. Glyoxal [webbook.nist.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. US6713656B2 - Preparation of diacetals of glyoxal - Google Patents [patents.google.com]
- 10. EP0847976A1 - Process for the preparation of glyoxal monoacetals - Google Patents [patents.google.com]
